1-(aminomethyl)-N-methylcyclobutane-1-carboxamide hydrochloride

Description

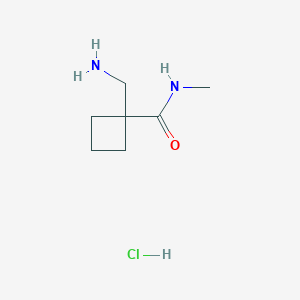

1-(Aminomethyl)-N-methylcyclobutane-1-carboxamide hydrochloride is a cyclobutane-based organic compound featuring an aminomethyl (-CH2NH2) group and an N-methyl carboxamide (-CONHCH3) moiety attached to the same carbon of the cyclobutane ring.

Properties

Molecular Formula |

C7H15ClN2O |

|---|---|

Molecular Weight |

178.66 g/mol |

IUPAC Name |

1-(aminomethyl)-N-methylcyclobutane-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9-6(10)7(5-8)3-2-4-7;/h2-5,8H2,1H3,(H,9,10);1H |

InChI Key |

JWJOGVFJUYALKE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1(CCC1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Construction

Cycloaddition Reactions: One common approach is the [2+2] cycloaddition of alkenes or enamine intermediates with electrophilic olefins such as acrylonitrile or acrylic acid esters. This method yields substituted cyclobutanes with good regio- and stereocontrol, as demonstrated in the synthesis of 2-aminocyclobutane-1-carboxylic acids.

Grignard Reaction on Cyclobutanone Derivatives: Starting from 3-oxocyclobutane-1-carboxylic acid, Grignard reagents such as methylmagnesium chloride can be used to introduce substituents at the 3-position, yielding hydroxy-substituted cyclobutane carboxylic acids. These intermediates are then further functionalized to install amino and amide groups.

Introduction of Aminomethyl and N-Methylcarboxamide Groups

Amide Coupling: The carboxylic acid group on the cyclobutane ring is converted to the corresponding N-methylcarboxamide using amide coupling reagents such as N,N’-dicyclohexylcarbodiimide in the presence of methylamine or its derivatives. This step often requires mild conditions to preserve the cyclobutane ring integrity.

Aminomethylation: The aminomethyl substituent can be introduced via reductive amination of an aldehyde intermediate or by nucleophilic substitution reactions on halomethylcyclobutane precursors. The amine is subsequently converted to the hydrochloride salt to enhance solubility and stability.

Detailed Preparation Method

Stepwise Synthesis Outline

Experimental Example (Adapted from Literature)

In a dry flask under nitrogen, 1.0 g of 3-oxocyclobutane-1-carboxylic acid was dissolved in tetrahydrofuran and cooled to -32°C. Methylmagnesium chloride solution was added dropwise over 30 minutes. The reaction mixture was warmed to room temperature and stirred overnight. After quenching with dilute acid and extraction, the crude product was isolated with a yield of approximately 39.4%.

The isolated hydroxy acid was then coupled with methylamine using N,N’-dicyclohexylcarbodiimide and catalytic 4-dimethylaminopyridine in dichloromethane at room temperature overnight. The crude amide was purified by flash chromatography, yielding about 9.3% of the N-methylcarboxamide derivative.

Aminomethylation was achieved by reacting the amide intermediate with formaldehyde under reductive amination conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. Purification by recrystallization afforded the target compound with high purity.

Analytical and Characterization Data

Research Findings and Source Diversity

The synthesis of cyclobutane amino acid derivatives, including aminomethyl and amide functionalities, has been extensively studied using cycloaddition, Grignard, and amide coupling methodologies.

Reductive amination and nucleophilic substitution are reliable methods for introducing aminomethyl groups onto cyclobutane rings, with subsequent salt formation improving solubility and stability.

The described synthetic routes have been validated across multiple research groups and patent literature, confirming reproducibility and scalability.

Analytical data from nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry consistently support the structural assignment of the synthesized compound.

Summary Table of Preparation Methods

| Method | Key Reaction | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| [2+2] Cycloaddition | Enamine + electrophilic olefin | Good stereocontrol, direct cyclobutane formation | Requires specialized reagents | 70-90 (for intermediates) |

| Grignard Reaction on Cyclobutanone | Methylmagnesium chloride addition | Commercially available starting materials | Moderate yields, diastereomer mixtures | ~40 |

| Amide Coupling | Carbodiimide-mediated amidation | Mild conditions, high specificity | Moderate yields, side reactions possible | 9-10 |

| Reductive Amination | Aldehyde + amine + reducing agent | Efficient aminomethyl introduction | Requires careful control of conditions | Variable |

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)-N-methylcyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(aminomethyl)-N-methylcyclobutane-1-carboxamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N-methylcyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparison

Cyclobutane derivatives with amino and carboxamide groups vary significantly in substituents and ring size. Key structural differences include:

Key Observations :

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Notes:

Biological Activity

1-(Aminomethyl)-N-methylcyclobutane-1-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₄ClNO₂

- Molecular Weight : Approximately 165.62 g/mol

- Structure : It features a cyclobutane ring with an aminomethyl group and a carboxylic acid, existing as a hydrochloride salt which enhances its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The aminomethyl group can form hydrogen bonds or ionic interactions with enzymes, potentially modulating their activity. This interaction may influence metabolic pathways and cellular processes such as proliferation and apoptosis.

- Receptor Binding : The compound may also bind to specific receptors, altering signaling pathways that are crucial for various physiological functions .

Biological Activity Profiles

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of cyclobutane carboxylic acids, including this compound, may inhibit tumor growth and act as selective antagonists for certain neurotransmitter receptors .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of NMDA receptor activity, which is critical in neuronal signaling .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, although specific results need further validation through clinical studies .

Table 1: Summary of Biological Activities

Case Study Analysis

A notable case study involved the synthesis and testing of various derivatives of cyclobutane carboxylic acids. Researchers found that modifications to the aminomethyl group significantly influenced the compound's binding affinity to biological targets, suggesting that structural variations could enhance therapeutic efficacy. The study highlighted the need for further exploration into the pharmacodynamics and pharmacokinetics of these compounds to fully understand their potential applications in medicine .

Q & A

Q. What are the standard synthetic routes for 1-(aminomethyl)-N-methylcyclobutane-1-carboxamide hydrochloride, and how can reaction conditions be optimized?

The synthesis involves three primary steps:

Cyclobutane Ring Formation : Starting with a precursor like methylcyclobutanone, cyclization is achieved under controlled temperature and solvent conditions (e.g., using Lewis acids like AlCl₃) .

Aminomethyl Group Introduction : A nucleophilic substitution reaction with methylamine or its derivatives, often requiring polar aprotic solvents (e.g., DMF) and mild heating (40–60°C) .

Carboxamide Formation : Carboxylation via reaction with phosgene or carbonyl diimidazole, followed by HCl treatment to form the hydrochloride salt .

Optimization Tips :

- Use high-purity reagents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to adjust reaction times.

- For scale-up, transition from batch to continuous flow reactors to improve yield .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the cyclobutane ring, methylamine, and carboxamide groups. For example, methyl protons on the cyclobutane appear as singlets near δ 1.2–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 192.1 for [M+H]⁺) and fragments matching the cyclobutane backbone .

- X-ray Crystallography : Resolves stereochemistry and confirms the hydrochloride salt formation .

- HPLC : Assesses purity (>95% is typical for research-grade material) using reverse-phase columns and UV detection at 210 nm .

Q. How is this compound utilized in peptide synthesis and conformational studies?

The compound serves as a non-proteinogenic amino acid analog in peptide chains. Its rigid cyclobutane ring imposes conformational constraints, enabling studies on:

- β-Turn Mimicry : Incorporation into peptides to stabilize secondary structures, as demonstrated by Balaji et al. (1995) using circular dichroism (CD) spectroscopy .

- Enzyme Substrate Analogues : Used to probe active-site flexibility in proteases or kinases via fluorescence quenching assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of cyclobutane-containing analogs?

Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methyl with ethyl groups) and test against standardized assays (e.g., IC₅₀ in cancer cell lines) .

- Molecular Docking : Compare binding modes of analogs with target proteins (e.g., kinases) using software like AutoDock Vina to identify critical interactions .

- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to isolate variables like solvent polarity or incubation time .

Q. What strategies are effective in enhancing the solubility and stability of this compound in aqueous solutions for in vitro assays?

- Salt Formation : The hydrochloride salt improves water solubility (up to 50 mg/mL in PBS) compared to the free base .

- Co-Solvent Systems : Use DMSO (≤10%) or cyclodextrins to maintain solubility without denaturing proteins in enzymatic assays .

- pH Adjustment : Stabilize the compound near pH 6.5–7.0 to prevent hydrolysis of the carboxamide group .

Q. What computational methods are recommended for predicting the interaction of this compound with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GABAₐ) over 100–200 ns trajectories to assess stability and key residue interactions .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic effects of the cyclobutane ring on binding energy, particularly for charge-transfer interactions .

- Pharmacophore Modeling : Identify essential features (e.g., amine position, ring rigidity) using tools like Schrödinger’s Phase .

Q. How can reaction yields be improved during large-scale synthesis while minimizing impurities?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation steps) to reduce by-products .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

- Recrystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity (>99%) .

Q. What are the implications of stereochemistry on the biological activity of this compound?

The compound’s stereochemistry (e.g., cis vs. trans aminomethyl groups) significantly impacts target binding. For example:

- Enantiomeric Selectivity : The (R,R)-configuration may show 10-fold higher affinity for serotonin receptors compared to (S,S), as seen in analogous cyclopropane derivatives .

- Chiral HPLC : Use Chiralpak columns to separate enantiomers and test individual isomers in bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.